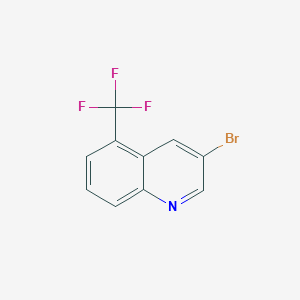

3-Bromo-5-(trifluoromethyl)quinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Synthesis and Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in both industrial and medicinal chemistry. researchgate.net This bicyclic structure is not only prevalent in a variety of naturally occurring alkaloids, such as quinine, but also serves as a core template in the design of numerous synthetic therapeutic agents. nih.govorientjchem.org The versatility of the quinoline system allows it to exhibit a wide spectrum of biological and pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgresearchgate.net

The chemical reactivity of the quinoline ring, which can undergo both nucleophilic and electrophilic substitution, makes it an attractive starting point for chemical synthesis. researchgate.net Researchers have extensively studied quinoline derivatives, leading to the development of over 400 compounds used as pharmaceuticals. ontosight.ai Its structural features are considered a privileged scaffold in drug discovery, enabling the design of novel bioactive molecules that can intercept pathways essential for the growth of pathogenic organisms. nih.govorientjchem.org The continuous exploration of functionalized quinoline moieties highlights their significant potential for future drug development. nih.gov

Strategic Importance of Halogenation and Trifluoromethylation in Advanced Organic Molecules

The introduction of halogen atoms and trifluoromethyl (-CF3) groups into organic molecules is a well-established and powerful strategy in medicinal chemistry and materials science. mdpi.comnih.gov These modifications can profoundly influence a compound's physicochemical and biological properties. bohrium.comhovione.com

Halogenation , the process of incorporating atoms like bromine or chlorine, can enhance a molecule's metabolic stability and binding affinity to biological targets. Halogenated quinolines, for instance, have been identified as potent agents capable of eradicating bacterial biofilms, a significant challenge in human health as conventional antibiotics are often ineffective against them. nih.govnih.gov The position and nature of the halogen can be critical in determining the compound's activity. rsc.orgrsc.org

Trifluoromethylation is particularly significant in drug design. The trifluoromethyl group (-CF3) is highly electronegative and can increase a molecule's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the -CF3 group. mdpi.com This increased stability can lead to a longer half-life and reduced drug load. mdpi.com It is estimated that approximately 20% of all pharmaceutical drugs contain fluorine. mdpi.com The incorporation of the -CF3 group is a key strategy for enhancing the efficacy and properties of new chemical entities. bohrium.comhovione.com

Research Context and Scope for 3-Bromo-5-(trifluoromethyl)quinoline and Analogues

This compound exists at the intersection of these strategic chemical modifications, featuring both a halogen (bromo) and a trifluoromethyl group on the privileged quinoline scaffold. This specific combination of functional groups makes it a valuable building block in synthetic chemistry for creating more complex molecules with tailored properties. chemshuttle.com

Research involving this compound and its analogues focuses on several key areas:

Pharmaceutical Development : It serves as a precursor for synthesizing novel antimicrobial agents. The bromine and trifluoromethyl substituents provide functionalities that can be used to form coordination complexes with metal ions in the active sites of bacterial enzymes, thereby inhibiting their function. chemshuttle.com

Oncology Research : The compound has been explored as a lead structure for developing DNA intercalators. Derivatives have demonstrated the ability to insert into DNA strands, inhibiting replication and exhibiting cytotoxicity against various cancer cell lines. chemshuttle.com

Materials Science : The electron-deficient nature imparted by the trifluoromethyl group makes this quinoline derivative suitable for applications in organic electronics. Researchers have incorporated similar structures into organic field-effect transistors (OFETs) to enhance charge carrier mobility. chemshuttle.com

Chemical and Physical Properties of this compound

The table below summarizes key properties of the title compound.

| Property | Value |

| CAS Number | 2177257-71-3 chemshuttle.com |

| Molecular Formula | C₁₀H₅BrF₃N amadischem.com |

| Molar Mass | 276.05 g/mol amadischem.com |

| Appearance | Pale yellow crystalline solid chemshuttle.com |

| Melting Point | 95-98 °C chemshuttle.com |

| Solubility | Limited in water; good solubility in methanol (B129727) and ethyl acetate (B1210297) chemshuttle.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-6-4-7-8(10(12,13)14)2-1-3-9(7)15-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHDNXTZHNVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Derivatization Strategies of 3 Bromo 5 Trifluoromethyl Quinoline

Chemical Transformations Involving the Bromine Substituent

The bromine atom at the 3-position of the quinoline (B57606) ring is a key handle for introducing molecular diversity. Its reactivity can be harnessed through several synthetic strategies, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Bromo-Quinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.

In the case of 3-Bromo-5-(trifluoromethyl)quinoline, the potent electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly enhances the electrophilicity of the quinoline ring system. This electronic effect, coupled with the inherent electron deficiency of the quinoline nucleus, renders the carbon atom bearing the bromine atom susceptible to nucleophilic attack.

While specific SNAr reactions on this compound are not extensively documented in publicly available literature, the principles of SNAr on analogous halo-heteroaromatic systems suggest that a variety of nucleophiles could be employed. These include, but are not limited to, alkoxides, thiolates, and amines. The general reaction scheme is depicted below:

Scheme 1: General Representation of SNAr on this compound

[Image of the general SNAr reaction of this compound with a generic nucleophile 'Nu-' to yield 3-Nu-5-(trifluoromethyl)quinoline and a bromide ion]

The reaction conditions for such transformations typically involve the use of a suitable solvent and, in the case of less reactive nucleophiles, elevated temperatures. The choice of base is also critical, particularly when using neutral nucleophiles like amines or alcohols, to facilitate the deprotonation and increase their nucleophilicity.

Exploitation of the Bromine Atom in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromine atom in this compound serves as an excellent substrate for these transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This compound can be coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate the corresponding 3-aryl- or 3-heteroaryl-5-(trifluoromethyl)quinolines. These products are of significant interest in drug discovery due to the prevalence of biaryl and heteroaryl-aryl scaffolds in bioactive molecules.

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table is illustrative and based on the general reactivity of bromoquinolines in Suzuki-Miyaura coupling reactions.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-Phenyl-5-(trifluoromethyl)quinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)quinoline |

| Pyridine-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 3-(Pyridin-3-yl)-5-(trifluoromethyl)quinoline |

Other cross-coupling reactions, such as the Stille coupling (with organotin reagents) and the Negishi coupling (with organozinc reagents), can also be employed to introduce aryl and heteroaryl moieties at the 3-position of the quinoline ring.

The introduction of alkyl and alkenyl groups can be achieved through various cross-coupling methodologies. The Heck reaction, for instance, allows for the palladium-catalyzed reaction of this compound with alkenes to form 3-alkenyl-5-(trifluoromethyl)quinolines. This reaction is highly valuable for the synthesis of styrenyl-type derivatives and other conjugated systems.

For the introduction of alkyl groups, reactions like the Kumada coupling, which utilizes Grignard reagents, can be effective. However, the functional group tolerance of Grignard reagents can be a limitation. A more versatile approach for alkylation is the Negishi coupling, which employs organozinc reagents that are generally more tolerant of various functional groups.

Table 2: Potential Alkylation and Alkenylation Cross-Coupling Reactions This table is illustrative and based on the general reactivity of bromoquinolines in cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base/Additive | Product |

| Heck Alkenylation | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 3-(Styryl)-5-(trifluoromethyl)quinoline |

| Negishi Alkylation | CH₃ZnCl | Pd(PPh₃)₄ | - | - | 3-Methyl-5-(trifluoromethyl)quinoline |

| Kumada Alkylation | C₂H₅MgBr | Ni(dppp)Cl₂ | dppp | - | 3-Ethyl-5-(trifluoromethyl)quinoline |

The Sonogashira coupling provides a direct route to 3-alkynyl-5-(trifluoromethyl)quinolines through the reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.

Reactivity and Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a unique substituent that profoundly influences the chemical and physical properties of organic molecules. Its strong electron-withdrawing nature and high lipophilicity are particularly impactful in the context of the quinoline scaffold.

Electron-Withdrawing Effects of the Trifluoromethyl Moiety

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. This effect is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I effect). In this compound, the CF₃ group at the 5-position deactivates the entire quinoline ring system towards electrophilic aromatic substitution. Conversely, and more importantly for the derivatization strategies discussed, it activates the ring towards nucleophilic attack.

The electron-withdrawing effect of the trifluoromethyl group is crucial for the success of SNAr reactions at the 3-position by stabilizing the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the nucleophilic addition step, which is often the rate-determining step of the reaction.

Furthermore, the electronic nature of the trifluoromethyl group can also influence the reactivity of the bromine atom in cross-coupling reactions. The electron-deficient nature of the C-Br bond in this compound can facilitate the oxidative addition step in palladium-catalyzed cycles, which is often the initial and rate-limiting step in many cross-coupling reactions. This enhanced reactivity can lead to milder reaction conditions and higher yields compared to analogous compounds lacking the trifluoromethyl substituent.

Strategic Derivatization of Functional Groups Proximal to the Trifluoromethyl Group

The trifluoromethyl group at the C5 position of the quinoline ring is a powerful electron-withdrawing group (EWG). mdpi.com This electronic influence is critical in directing the regioselectivity of derivatization reactions at the proximal C4 and C6 positions. While specific studies on the C-H functionalization of this compound are not extensively detailed, general principles established for substituted quinolines can be applied.

Research on the palladium-catalyzed C-H functionalization of quinolines indicates that the electronic nature of substituents on the carbocyclic ring significantly impacts reactivity and site selectivity. nih.gov Electron-withdrawing groups tend to increase the yield in certain coupling reactions. nih.gov For instance, in palladium-catalyzed arylation reactions, the presence of an EWG can facilitate the C-H activation process. It is plausible that C-H functionalization strategies, such as direct arylation or alkenylation, could be selectively targeted to the C4 or C6 positions of the this compound scaffold, guided by the appropriate choice of catalyst and directing group. The steric environment and the specific directing-group strategy employed would be crucial in determining the outcome of such transformations.

Table 1: Potential C-H Functionalization Reactions Proximal to the C5-Trifluoromethyl Group

| Reaction Type | Reagents/Catalyst (General) | Target Position | Expected Outcome |

|---|---|---|---|

| Direct Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | C4 or C6 | Introduction of an aryl substituent |

| Alkenylation | Alkene, Rh or Ru Catalyst | C4 or C6 | Introduction of an alkenyl substituent |

Functionalization of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing for a range of functionalization reactions directly at the nitrogen center. These modifications can alter the electronic properties of the entire heterocyclic system and serve as a gateway to further transformations.

N-alkylation of the quinoline nitrogen with alkyl halides leads to the formation of quaternary quinolinium salts. These salts exhibit increased reactivity toward nucleophiles and can undergo reduction more readily than the neutral quinoline parent.

N-arylation introduces an aryl group onto the nitrogen atom, a transformation often achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst, is a prominent method for the N-arylation of N-heterocycles. nih.gov While this has been demonstrated on quinolone systems, the principles are applicable to quinolines. Such reactions typically require a copper source, a base, and an oxidant, often atmospheric oxygen. nih.gov The application of these conditions to this compound would be expected to yield the corresponding N-aryl quinolinium salt.

Table 2: General Conditions for N-Functionalization of Quinolines

| Transformation | Reagents | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | None | Acetonitrile or DMF | Room Temperature to 80 °C |

Oxidation of the quinoline nitrogen atom with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding quinoline N-oxide. The N-oxide functional group significantly modifies the reactivity of the quinoline ring, activating the C2 and C4 positions for nucleophilic attack and facilitating certain C-H functionalization reactions. nih.gov

The resulting this compound N-oxide can serve as a versatile intermediate. For example, in a reaction known as deoxygenative functionalization, the N-oxide is activated by an agent like tosyl chloride (TsCl) or p-toluenesulfonic anhydride (B1165640) (Ts₂O), followed by the introduction of a nucleophile. nih.gov A variety of nucleophiles, including dithiocarbamates generated in situ from CS₂ and an amine, can be introduced at the C2 position. nih.gov However, the reactivity of substituted quinoline N-oxides can be substrate-dependent; for instance, 3-bromoquinoline (B21735) N-oxide has been reported as unreactive under certain C2-carbamoylation conditions. nih.gov Conversely, it has been shown to react with phenyl isocyanate. clockss.org This suggests that the synthetic utility of this compound N-oxide would require specific experimental validation for each desired transformation.

Dearomatization and Reduction Reactions of the Quinoline Core

Modifying the aromatic quinoline core through dearomatization or reduction is a powerful strategy for generating saturated heterocyclic structures, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov

The Reissert reaction is a classic method for the functionalization of quinolines, involving a dearomatization-rearomatization sequence. wikipedia.org In a typical Reissert reaction, the quinoline is treated with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). This process yields a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound. wikipedia.org These intermediates are valuable as they can be hydrolyzed to yield quinoline-2-carboxylic acids or used as precursors for the introduction of other functional groups at the C2 position. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to facilitate the initial nucleophilic attack of the cyanide anion on the quinoline ring.

Table 3: The Classical Reissert Reaction

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Acylation & Cyanation | Quinoline, Benzoyl Chloride, KCN | 1-Benzoyl-2-cyano-1,2-dihydroquinoline |

Variations of this reaction, using other activating agents and nucleophiles, can lead to a diverse array of functionalized dihydroquinolines.

The reduction of the quinoline ring system can be selectively directed towards either the heterocyclic (pyridine) ring or the carbocyclic (benzene) ring, depending on the catalyst and reaction conditions employed.

Reduction of the Pyridine (B92270) Ring: The most common outcome of quinoline hydrogenation is the saturation of the nitrogen-containing ring to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov A wide range of heterogeneous and homogeneous catalysts are effective for this transformation, including noble metal catalysts like platinum (e.g., Adams' catalyst, PtO₂) and ruthenium, as well as non-noble metal catalysts based on cobalt. researchgate.netnih.govgatech.edu Electrocatalytic methods using water as a hydrogen source have also been developed for this purpose. nih.gov These conditions are generally mild enough to preserve other functional groups, although catalytic dehalogenation of the bromo substituent could be a potential side reaction.

Reduction of the Carbocyclic Ring: Selective hydrogenation of the benzene (B151609) moiety to afford 5,6,7,8-tetrahydroquinolines is more challenging but can be achieved with specific catalytic systems. For example, ruthenium catalysts paired with certain phosphine (B1218219) ligands, such as Ru(η³-methallyl)₂(cod)–PhTRAP, have shown high selectivity for the reduction of the carbocyclic ring in substituted quinolines. rsc.org

Hydride Reduction: Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing the neutral quinoline ring. However, they can reduce the corresponding N-alkyl quinolinium salts to yield 1,2-dihydroquinolines. More potent hydride reagents may lead to complex mixtures or over-reduction.

Table 4: Selected Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Selectivity | Product Type | Reference |

|---|---|---|---|

| PtO₂ (Adams' catalyst), H₂ | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline | gatech.edu |

| Fluorine-modified Cobalt, H₂O | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline | nih.gov |

Advanced Spectroscopic and Computational Characterization Methodologies for 3 Bromo 5 Trifluoromethyl Quinoline

Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise architecture of 3-Bromo-5-(trifluoromethyl)quinoline is determined through a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in providing a detailed map of the molecular framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are essential for complete structural assignment.

Due to the absence of publicly available experimental spectra for this compound, the following sections will describe the expected features and analysis based on established principles of NMR spectroscopy and data from structurally similar compounds. The exact chemical shifts and coupling constants would require experimental determination.

¹H NMR Spectroscopy for Proton Assignment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethyl group, and the nitrogen atom in the quinoline (B57606) ring. Protons on the pyridine (B92270) ring (H2 and H4) are expected to appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring (H6, H7, H8) due to the deshielding effect of the electronegative nitrogen atom. The trifluoromethyl group at the C5 position will exert a strong deshielding effect on the peri-proton H4.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | Downfield | Doublet | ~2-3 Hz (⁴J) |

| H-4 | Downfield | Doublet | ~2-3 Hz (⁴J) |

| H-6 | Mid-field | Doublet of doublets or triplet | ~7-9 Hz (³J), ~1-2 Hz (⁴J) |

| H-7 | Mid-field | Triplet or doublet of doublets | ~7-9 Hz (³J) |

This is a predictive table. Actual values require experimental data.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The spectrum for this compound will show ten distinct signals, one for each carbon atom. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to the bromine (C3) and the trifluoromethyl group (C5) will have their chemical shifts significantly influenced. Carbons in the pyridine ring (especially C2 and C8a) will be deshielded due to the nitrogen atom.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~150-155 | Singlet |

| C-3 | ~120-125 | Singlet |

| C-4 | ~135-140 | Quartet (small J) |

| C-4a | ~125-130 | Quartet (small J) |

| C-5 | ~130-135 | Quartet (larger J) |

| C-6 | ~125-130 | Singlet |

| C-7 | ~128-133 | Singlet |

| C-8 | ~120-125 | Singlet |

| C-8a | ~145-150 | Singlet |

This is a predictive table. Actual values require experimental data.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The absence of coupling to any nearby protons would confirm its position.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H6 and H7, and between H7 and H8, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of the signals for C2/H2, C4/H4, C6/H6, C7/H7, and C8/H8.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from H4 to C2, C5, and C4a would help to confirm the assignments in that region of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1580 | C=N and C=C stretching (quinoline ring) |

| 1350-1100 | C-F stretching (strong, characteristic of CF₃) |

| ~1050 | C-Br stretching |

This is a predictive table. Actual values require experimental data.

The strong absorptions corresponding to the C-F stretching of the trifluoromethyl group would be a dominant feature of the spectrum. The pattern of C-H out-of-plane bending bands in the fingerprint region could provide further evidence for the substitution pattern on the quinoline ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, M⁺˙ and (M+2)⁺˙, of almost equal intensity, which is a definitive indicator of a monobrominated compound.

The fragmentation of the quinoline ring system under EI conditions often involves the loss of small, stable neutral molecules. A primary fragmentation pathway for the quinoline radical cation is the elimination of a hydrogen cyanide (HCN) molecule. rsc.org Therefore, a significant fragment ion corresponding to the loss of HCN from the molecular ion would be anticipated. Further fragmentation could involve the loss of the bromine radical (Br•) or the trifluoromethyl radical (•CF₃), leading to other diagnostic peaks in the spectrum. The principal fragmentation is often the loss of the halogen. miamioh.edu

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺˙ | 275 | 277 | Molecular Ion |

| [M-HCN]⁺˙ | 248 | 250 | Loss of Hydrogen Cyanide |

| [M-Br]⁺ | 196 | - | Loss of Bromine Radical |

| [M-CF₃]⁺ | 206 | 208 | Loss of Trifluoromethyl Radical |

Note: The m/z values are nominal masses. The data is predictive, based on common fragmentation patterns of related compounds.

X-ray Crystallography for Precise Solid-State Molecular Geometry

For a related compound, 3-bromomethyl-2-chloro-quinoline, the quinoline ring system was found to be essentially planar. semanticscholar.orgresearchgate.net The structure is stabilized by various intermolecular forces, including potential hydrogen bonding and van der Waals interactions. semanticscholar.org It is expected that this compound would also exhibit a planar quinoline core. The bulky bromine and trifluoromethyl substituents would influence the crystal packing and intermolecular interactions. The precise bond lengths and angles of the C-Br and C-CF₃ bonds would be of significant interest, confirming the effects of these electron-withdrawing groups on the aromatic system.

Table 2: Representative Crystallographic Data for a Related Compound (3-bromomethyl-2-chloro-quinoline)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587 |

| b (Å) | 7.278 |

| c (Å) | 10.442 |

| α (°) | 83.59 |

| β (°) | 75.42 |

| γ (°) | 77.39 |

| Dihedral Angle (Phenyl/Pyridine Rings) | ~179° |

Source: Data from studies on 3-bromomethyl-2-chloro-quinoline, provided for illustrative purposes. semanticscholar.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic systems like quinoline, these transitions are typically from π bonding orbitals to π* antibonding orbitals (π → π*). nih.gov

The UV-Vis absorption spectrum of trifluoromethylated quinoline derivatives generally shows electronic transitions in the 250–500 nm region. nih.gov Transitions observed in the ultraviolet range are typically attributed to the π → π* transitions associated with the heterocyclic aromatic ring system. nih.gov The substitution of the quinoline core with a bromine atom and a trifluoromethyl group, both of which are strong electron-withdrawing groups, is expected to influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline.

Table 3: Typical UV-Vis Absorption Data for Trifluoromethylated Quinoline Derivatives

| Compound Type | Solvent | λmax (nm) | Type of Transition |

| Trifluoromethylated Quinoline Schiff Base | Chloroform | ~270-350 | π → π |

| Trifluoromethylated Quinoline Schiff Base | Chloroform | >350 | n → π |

Source: Representative data from studies on related quinoline compounds. nih.govbeilstein-journals.org

Quantum Chemical Computations and Theoretical Investigations

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, providing insights that complement experimental findings. Functionals such as B3LYP are commonly used for these calculations. scirp.orgresearchgate.net

Geometry Optimization and Electronic Structure Determinations

DFT calculations are employed to determine the most stable, low-energy conformation of this compound. The process of geometry optimization computationally adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Furthermore, DFT calculations yield detailed information about the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity and intermolecular interactions. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. researchgate.netripublication.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap, allowing for a theoretical assessment of the stability and electronic properties of this compound.

Table 4: Representative Theoretical HOMO-LUMO Data for Quinoline Derivatives from DFT Studies

| Molecule Type | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | DFT (B3LYP)/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| Substituted Quinoline (A) | DFT (B3LYP)/6-311G(d,p) | - | - | 0.1609 |

| Substituted Quinoline (B) | DFT (B3LYP)/6-311G(d,p) | - | - | 0.130 |

Source: Data from various DFT studies on quinoline and its derivatives for illustrative purposes. scirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a critical computational tool used to visualize the charge distribution of a molecule and predict its chemical reactivity. researchgate.net The MEP surface illustrates the electrostatic potential on the van der Waals surface of the molecule, providing a guide to its electrophilic and nucleophilic sites.

For this compound, the MEP surface reveals distinct regions of positive, negative, and neutral potential. The nitrogen atom in the quinoline ring, with its lone pair of electrons, creates a region of strong negative potential (typically colored red or yellow), indicating a likely site for electrophilic attack or coordination to metal ions. researchgate.net Conversely, the hydrogen atoms of the quinoline ring exhibit positive potential (colored blue), making them susceptible to nucleophilic attack. The trifluoromethyl (-CF3) group, due to the high electronegativity of the fluorine atoms, generates a significant region of positive potential around the carbon atom and a negative potential around the fluorine atoms themselves. The bromine atom also contributes to the complex electrostatic landscape, generally showing a region of slightly negative or neutral potential. Understanding these electrostatic features is crucial for predicting intermolecular interactions, such as hydrogen bonding and crystal packing, and for designing reactions where the molecule acts as a substrate. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color Code | Implication for Reactivity |

|---|---|---|---|

| Quinoline Nitrogen Atom | Strong Negative | Red | Site for electrophilic attack, protonation |

| Aromatic Hydrogen Atoms | Positive | Blue | Susceptible to nucleophilic interaction |

| Trifluoromethyl Group (Fluorine atoms) | Negative | Red/Yellow | Potential for halogen bonding, intermolecular contacts |

| Bromine Atom | Slightly Negative/Neutral | Green/Yellow | Influences steric and electronic properties |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding, charge distribution, and intramolecular interactions within a molecule. ijcce.ac.ir It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions. ijcce.ac.ir

In this compound, NBO analysis can elucidate the extent of π-conjugation within the quinoline ring system and the electronic influence of the bromo and trifluoromethyl substituents. The analysis quantifies the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Key interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π), as well as π → π transitions within the conjugated system. These interactions stabilize the molecule, and their energies, calculated via second-order perturbation theory, indicate the strength of the delocalization. Furthermore, NBO analysis provides information on the hybridization of atomic orbitals, confirming the sp² character of the aromatic carbons and nitrogen, and the sp³ character of the trifluoromethyl carbon. The calculated natural charges on each atom offer a more refined picture of the electron distribution than simpler population analyses. nih.gov

Table 2: Illustrative NBO Analysis Data for Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Type of Interaction |

|---|---|---|---|

| N1 (Lone Pair) | C2-C3 (π*) | High | Strong hyperconjugative interaction |

| C5-C6 (π) | C7-C8 (π*) | Moderate | π-electron delocalization in the carbocyclic ring |

| C2-C3 (π) | N1-C9 (π*) | Moderate | π-electron delocalization in the heterocyclic ring |

| C4-Br (σ) | C3-C9 (σ*) | Low | Weak hyperconjugative effect of the bromine substituent |

aE(2) represents the stabilization energy calculated by second-order perturbation theory. Values are illustrative based on similar heterocyclic systems.

Prediction and Validation of Spectroscopic Parameters

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust computational approach for predicting the NMR chemical shifts of molecules. worktribe.comuts.edu.au This method, typically employed within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus. rsc.org By comparing these calculated shielding values to that of a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), theoretical chemical shifts (δ) can be predicted with high accuracy.

For this compound, GIAO calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. The predicted ¹H and ¹³C chemical shifts are highly sensitive to the electronic environment created by the substituents. The electron-withdrawing trifluoromethyl group is expected to cause a downfield shift for nearby aromatic protons and carbons. The bromine atom's influence is more complex, involving both inductive and resonance effects. ¹⁹F NMR is particularly important for fluorinated compounds, and GIAO calculations can accurately predict the chemical shift of the -CF3 group. worktribe.com Similarly, the ¹⁵N chemical shift of the quinoline nitrogen can be computed, providing insight into its electronic state. rsc.org Comparing these predicted spectra with experimental data is a powerful method for structural verification. uts.edu.au

Computational Vibrational Frequency Analysis for IR Spectrum Interpretation

Computational vibrational frequency analysis, performed using methods like DFT, calculates the harmonic vibrational frequencies and corresponding infrared (IR) intensities of a molecule. nih.govmdpi.com These calculations provide a theoretical IR spectrum that is invaluable for the interpretation and assignment of experimental spectra. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors. researchgate.net

For this compound, this analysis can predict the characteristic vibrational modes. Key predicted bands would include the C-H stretching vibrations of the quinoline ring (typically in the 3000-3100 cm⁻¹ region), C=C and C=N stretching vibrations within the aromatic system (1400-1600 cm⁻¹), and the strong, characteristic C-F stretching modes of the trifluoromethyl group (usually found in the 1100-1300 cm⁻¹ range). ijcce.ac.ir The C-Br stretching vibration would appear at a lower frequency. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions, providing a complete and unambiguous interpretation of the experimental IR spectrum. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). chemrxiv.orgaps.org TD-DFT computes the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. rsc.org This allows for the simulation of a theoretical UV-Vis spectrum that can be compared with experimental measurements to understand the electronic structure of the molecule. nih.govresearchgate.net

In the case of this compound, TD-DFT calculations would predict the primary electronic transitions, which are typically π → π* and n → π* in nature for such aromatic heterocyclic systems. The calculations would identify the specific molecular orbitals involved in the most significant transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. The results would show how the bromo and trifluoromethyl substituents modify the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. The solvent effects can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), providing more accurate predictions for spectra measured in solution. rsc.org

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.20 | 295 | 0.28 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 4.55 | 272 | 0.05 | HOMO → LUMO+1 (75%) |

Note: The values presented are illustrative and representative of typical results for substituted quinolines based on DFT calculations.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical calculations are instrumental in the prediction and understanding of the Nonlinear Optical (NLO) properties of molecules. mdpi.com Organic molecules with extended π-conjugation and significant charge asymmetry, often created by linking electron-donating and electron-withdrawing groups, can exhibit large NLO responses. nih.gov Computational methods, primarily based on DFT, can calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govcambridge.org

Emerging Applications and Research Directions of Halogenated and Trifluoromethylated Quinolines in Synthetic Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique substitution pattern of 3-Bromo-5-(trifluoromethyl)quinoline makes it an exceptionally useful intermediate for constructing complex molecular architectures. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the trifluoromethyl group enhances the biological activity and stability of the resulting derivatives.

In the realm of pharmaceutical development, this compound functions as a key precursor for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, underscoring the importance of the halogenated, trifluoromethylated quinoline (B57606) scaffold.

Antimicrobial Agents: The compound is utilized as a foundational element in the creation of new antimicrobial agents. Research groups have employed this molecule to synthesize inhibitors targeting bacterial transcription machinery. The presence of both bromine and trifluoromethyl substituents provides crucial functionalities for forming coordination complexes with metal ions within enzyme active sites.

Oncology Research: In the search for new cancer therapies, this quinoline derivative has been explored as a lead structure for the development of DNA intercalators. Studies have shown that molecules derived from this compound can exhibit cytotoxicity against various cancer cell lines by inserting into DNA strands and inhibiting replication. The trifluoromethyl group often enhances the efficacy and metabolic stability of such compounds. orientjchem.org

The electronic properties imparted by the trifluoromethyl group make this compound a valuable precursor for advanced organic materials. The electron-deficient nature of the quinoline ring, amplified by the CF3 group, is highly desirable for applications in organic electronics.

Organic Semiconductors: This compound is suitable for use in the synthesis of organic semiconductors. sigmaaldrich.comresearchgate.net Its derivatives have been incorporated into organic field-effect transistors (OFETs), where they can contribute to improved charge carrier mobility. The ability to modify the structure through the bromo group allows for the fine-tuning of electronic properties, which is essential for optimizing the performance of such devices. nih.gov

Contributions to Catalysis and Ligand Design

While quinoline-based structures are frequently employed as ligands in transition metal catalysis, specific reports detailing the use of this compound itself as a ligand or a direct component in catalyst design are not extensively documented. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center. However, the strong electron-withdrawing effect of the trifluoromethyl group at the 5-position reduces the electron density on the nitrogen, potentially diminishing its coordinating ability. This makes it a less conventional choice for a simple ligand compared to electron-rich quinolines. Nonetheless, its potential to be transformed into more complex, functionalized ligands via its bromo substituent presents an underexplored avenue for future research in catalyst development.

Fundamental Investigations into Novel Chemical Transformations and Reaction Mechanisms

The presence of a bromine atom on the electron-deficient quinoline ring makes this compound an excellent substrate for investigating a variety of modern, metal-catalyzed cross-coupling reactions. These transformations are fundamental to synthetic organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of this specific molecule is a subject of ongoing research to expand the toolkit of synthetic chemists.

Palladium-catalyzed cross-coupling reactions are particularly relevant. The C-Br bond at the 3-position can be readily activated by a palladium(0) catalyst, initiating catalytic cycles that lead to the formation of new bonds. Research on analogous brominated and trifluoromethylated heterocycles demonstrates the feasibility and utility of these reactions. nih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the bromo-quinoline with an organoboron reagent to form a new C-C bond. This is a powerful method for synthesizing aryl- or vinyl-substituted quinolines, which are common motifs in pharmaceuticals and functional materials. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples the bromo-quinoline with a terminal alkyne, providing access to alkynyl-quinolines. wikipedia.orglibretexts.org These products are valuable intermediates and have applications in materials science due to their rigid, linear structures and interesting photophysical properties. nih.gov

Buchwald-Hartwig Amination: This transformation forms a C-N bond by coupling the bromo-quinoline with an amine. wikipedia.org It is one of the most effective methods for synthesizing N-aryl quinolines, which are prevalent in biologically active compounds. nih.gov

Below is a table summarizing typical conditions for these transformations, based on studies with similar substrates, which serve as a guide for research involving this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | THF, DMF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

Advancements in Sustainable and Green Chemistry for Quinoline Derivatives

In recent years, significant effort has been directed towards developing more environmentally friendly synthetic methods in chemistry. This includes minimizing the use of toxic metals, reducing waste, and employing milder reaction conditions. The synthesis of quinoline derivatives has been a key area for these advancements.

The synthesis of the quinoline core itself has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions. rsc.org Modern research has focused on developing metal-free alternatives that offer greater efficiency and sustainability. rsc.org

One promising metal-free strategy involves the formal [4+2] cycloaddition between an N-aryliminium ion and an alkyne. For a compound like this compound, this could involve the reaction of an iminium ion generated from a trifluoromethyl-substituted aniline (B41778) derivative with a bromo-alkyne. Such methods avoid the use of transition metals, constituting a greener approach to this important class of heterocycles. acs.org These protocols are part of a broader trend in organic synthesis to move away from reliance on toxic and expensive heavy metals, contributing to the field of sustainable chemistry.

Implementation of Continuous Flow Reaction Techniques

The synthesis of complex heterocyclic compounds, including halogenated and trifluoromethylated quinolines, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing by conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The implementation of continuous flow systems for the synthesis of quinoline derivatives provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and better product selectivity.

A key advantage of flow chemistry is the superior heat and mass transfer achieved due to the high surface-area-to-volume ratio in the reactors. This allows for precise temperature control, minimizing the formation of byproducts that can arise from localized temperature fluctuations in large batch reactors. Furthermore, the ability to operate at temperatures and pressures above the solvent's boiling point in a sealed system can dramatically accelerate reaction rates.

For the synthesis of molecules like this compound, flow chemistry presents an opportunity to handle potentially hazardous reagents or unstable intermediates more safely. Since only small volumes of the reaction mixture are present in the reactor at any given time, the risks associated with exothermic reactions or the handling of toxic substances are significantly reduced. This approach also facilitates scalability; a process developed on a lab-scale flow reactor can be scaled up for larger production simply by running the system for a longer duration or by using multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactions. acs.org

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for Halogenated Quinolines

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Dependant on stirring efficiency | Rapid and efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer with small reactor volumes |

| Scalability | Complex, requires re-optimization | Straightforward, "scale-out" or longer runs |

| Reaction Time | Often hours to days | Typically seconds to minutes |

| Product Purity | Variable, may require extensive purification | Generally higher, improved selectivity |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful and green tool in organic chemistry, offering a highly efficient alternative to conventional heating methods for the synthesis of quinoline derivatives. benthamdirect.combohrium.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to a dramatic reduction in reaction times, often from hours to mere minutes. nih.gov This rapid heating, along with potential non-thermal microwave effects, can enhance reaction rates and often leads to higher product yields and purity. nih.gov

The application of microwave irradiation is particularly beneficial in multi-component reactions commonly used to construct the quinoline scaffold, such as the Friedländer annulation. These reactions, which can be sluggish under conventional heating, are often significantly accelerated under microwave conditions. The efficiency of microwave heating allows for rapid screening of reaction conditions and the swift synthesis of libraries of compounds for further research. Reviews on the topic highlight that microwave-assisted methods are not only faster but also align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. benthamdirect.comnih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not detailed in recent literature, the general success of this technique for a wide array of substituted quinolines is well-documented. bohrium.comjmpas.com For instance, syntheses of various quinoline derivatives have been achieved with high yields in significantly shorter time frames compared to traditional methods. This enhanced efficiency makes microwave-assisted synthesis a highly attractive methodology for the preparation of complex heterocyclic structures.

Table 2: Research Findings on Microwave-Assisted Synthesis of Substituted Quinolines

| Quinoline Derivative Synthesized | Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|---|

| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Vilsmeier-Haack | Several hours | 1 hour | Significant |

| Substituted 2,3-disubstituted quinolines | Reductive Cyclization | Not specified | 10-15 minutes | High yields reported |

| Pyrazino[2,1-b]quinazoline-3,6-diones | Cyclocondensation | Low yields reported | Not specified | Improved yields |

Data compiled from findings on various quinoline and quinazoline (B50416) derivatives to illustrate the general advantages of microwave-assisted synthesis. jmpas.comfrontiersin.org

Future Research Perspectives for 3 Bromo 5 Trifluoromethyl Quinoline

Exploration of Underexplored Reaction Pathways and Selectivities

The reactivity of 3-Bromo-5-(trifluoromethyl)quinoline is dictated by its distinct functional groups and the inherent electronic nature of the quinoline (B57606) core. Future research should focus on leveraging these features to explore novel reaction pathways and achieve high selectivity.

Furthermore, C-H activation and functionalization represent a frontier area in organic synthesis. rsc.org Investigating the regioselective C-H functionalization of the quinoline core, directed by the existing substituents, could provide direct access to poly-substituted derivatives that are otherwise difficult to synthesize. rsc.orgmdpi.com The electronic landscape created by the Br and CF3 groups may favor activation at specific sites, such as C4, C6, or C8, offering pathways to novel molecular architectures. rsc.org

Development of Asymmetric Synthetic Methodologies

The development of chiral quinoline derivatives is of high interest due to their prevalence in biologically active molecules. Asymmetric synthesis methodologies starting from or incorporating this compound could lead to novel chiral ligands, catalysts, or pharmaceutical candidates.

One promising area is the synthesis of atropisomeric quinolines. The steric hindrance provided by the trifluoromethyl group at C5 and a potentially bulky group introduced at an adjacent position (e.g., C4) could create a stable axis of chirality. Research into atroposelective synthesis, for instance through stereoselective cross-coupling or cyclization reactions, could yield novel axially chiral biaryl compounds. rsc.org

Another avenue is the catalytic asymmetric functionalization of the quinoline core. For example, an asymmetric reduction of the pyridine (B92270) ring could generate chiral tetrahydroquinoline derivatives. Alternatively, enantioselective addition to the C4 position could create a new stereocenter. nih.gov The development of catalysts that can control the stereochemistry of reactions on this specific substrate is a significant but potentially rewarding challenge. uwindsor.ca Such strategies have been successfully applied to other quinoline systems and could be adapted for this molecule. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. nih.gov Applying these technologies to the synthesis and derivatization of this compound offers several advantages.

The synthesis of functionalized quinolines often involves hazardous reagents or exothermic reactions, which can be managed more safely in continuous flow reactors due to superior heat and mass transfer. researchgate.netacs.org A multi-step synthesis of this compound or its derivatives could be "telescoped" into a continuous sequence, minimizing manual handling and purification of intermediates. vapourtec.comresearchgate.net This approach accelerates the production of compound libraries for screening purposes.

Furthermore, flow chemistry enables reactions that are difficult to perform in batch, such as photochemical transformations, by ensuring uniform irradiation of the reaction mixture. acs.org Exploring photochemical C-H functionalization or cross-coupling reactions in a flow setup could unlock new reaction pathways. The integration with automated platforms would allow for rapid optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) through design of experiment (DoE) approaches.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. ijpsonline.com For this compound, advanced computational modeling can offer profound insights.

Density Functional Theory (DFT) calculations can be employed to map the electron density distribution, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the activation energies for various reaction pathways. rsc.org This can help in selecting the optimal conditions for reactions like C-H activation or predicting the regioselectivity of additions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their potential biological activity or material properties. nih.govresearchgate.net As new derivatives are synthesized, these models can be trained to predict the properties of yet-to-be-synthesized compounds, thereby guiding the design of molecules with enhanced characteristics. Machine learning algorithms could further accelerate the prediction of reactivity and properties, enabling high-throughput virtual screening of potential synthetic targets. researchgate.net

Novel Applications in Materials Science beyond Current Scope

While quinolines are well-established in medicinal chemistry, their potential in materials science is an area of growing interest. The unique electronic properties conferred by the bromo and trifluoromethyl substituents make this compound an attractive candidate for novel materials.

The trifluoromethyl group is a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This property is desirable for n-type organic semiconductors used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a site for further functionalization, allowing the molecule to be incorporated into larger conjugated systems or polymers. nih.gov

The combination of a heavy bromine atom and a conjugated quinoline system could also lead to interesting photophysical properties, such as phosphorescence. This "heavy-atom effect" could make derivatives of this compound suitable for applications as emitters in OLEDs or as components in chemical sensors where phosphorescence quenching is the detection mechanism. Future research should focus on synthesizing oligomers or polymers incorporating this quinoline unit and characterizing their electronic and photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.